

In-Depth Technical Guide: 2,3,4,6-Tetra-O-methyl-D-galactose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-methyl-D-galactose

Cat. No.: B15188083

[Get Quote](#)

CAS Number: 4060-05-3

This technical guide provides a comprehensive overview of **2,3,4,6-Tetra-O-methyl-D-galactose**, a critical methylated monosaccharide for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and principal applications, with a focus on its pivotal role in the structural elucidation of complex carbohydrates.

Physicochemical Properties

2,3,4,6-Tetra-O-methyl-D-galactose is a derivative of D-galactose in which the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This modification significantly alters its chemical properties, making it a key standard in analytical chemistry, particularly in the field of glycobiology.

Property	Value	Reference
CAS Number	4060-05-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₀ O ₆	[4] [5]
Molecular Weight	236.26 g/mol	[4]
Appearance	White to off-white powder	
Solubility	Soluble in organic solvents such as chloroform and methanol.	

Synthesis of 2,3,4,6-Tetra-O-methyl-D-galactose

While a specific, detailed protocol for the direct synthesis of **2,3,4,6-Tetra-O-methyl-D-galactose** is not readily available in the provided search results, a general and widely used method for the permethylation of carbohydrates is the Hakomori method. This procedure can be adapted to synthesize the target compound from D-galactose.

Experimental Protocol: Hakomori Methylation (General Procedure)

This protocol outlines the general steps for the permethylation of a carbohydrate, which can be applied to D-galactose to yield **2,3,4,6-Tetra-O-methyl-D-galactose**.

Materials:

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Hydride (NaH) or other strong base
- Methyl Iodide (CH₃I)
- D-galactose
- Chloroform
- Water

- Sodium thiosulfate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Reaction flask with a magnetic stirrer and nitrogen inlet

Procedure:

- Dissolve the starting carbohydrate (D-galactose) in anhydrous DMSO in a reaction flask under a nitrogen atmosphere.
- Add a strong base, such as sodium hydride, to the solution to deprotonate the hydroxyl groups, forming the corresponding alkoxides.
- Add methyl iodide to the reaction mixture. The methyl iodide will react with the alkoxides to form methyl ethers.
- Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of water.
- Extract the methylated product with an organic solvent like chloroform.
- Wash the organic layer with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the **2,3,4,6-Tetra-O-methyl-D-galactose** using column chromatography.

Analytical Data

Detailed analytical data is crucial for the identification and characterization of **2,3,4,6-Tetra-O-methyl-D-galactose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific annotated spectra for **2,3,4,6-Tetra-O-methyl-D-galactose** were not found in the search results, the expected NMR signals can be predicted based on its structure.

- ^1H NMR: Protons attached to the pyranose ring carbons would appear in the region of 3.0-5.0 ppm. The protons of the four methoxy groups would appear as distinct singlets between 3.3 and 3.7 ppm.
- ^{13}C NMR: The carbon atoms of the pyranose ring would resonate in the range of 60-100 ppm. The carbons of the four methoxy groups would be expected to appear around 50-60 ppm.

Mass Spectrometry (MS)

The mass spectrum of **2,3,4,6-Tetra-O-methyl-D-galactose** provides information about its molecular weight and fragmentation pattern, which is essential for its identification, particularly in complex mixtures. The molecular ion peak $[\text{M}]^+$ would be observed at m/z 236. The fragmentation pattern would be characterized by the loss of methoxy groups and cleavage of the pyranose ring.

Application in Glycosidic Linkage Analysis

The primary and most significant application of **2,3,4,6-Tetra-O-methyl-D-galactose** is as a standard in the glycosidic linkage analysis of polysaccharides and other complex carbohydrates.^{[6][7][8][9][10]} This analytical technique is fundamental in glycobiology to determine the positions at which monosaccharide units are connected within a polymer.

Experimental Workflow for Glycosidic Linkage Analysis

The general workflow involves the complete methylation of all free hydroxyl groups in a polysaccharide, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then reduced and acetylated to form partially methylated alditol acetates (PMAs), which are volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).^[7]

[Click to download full resolution via product page](#)

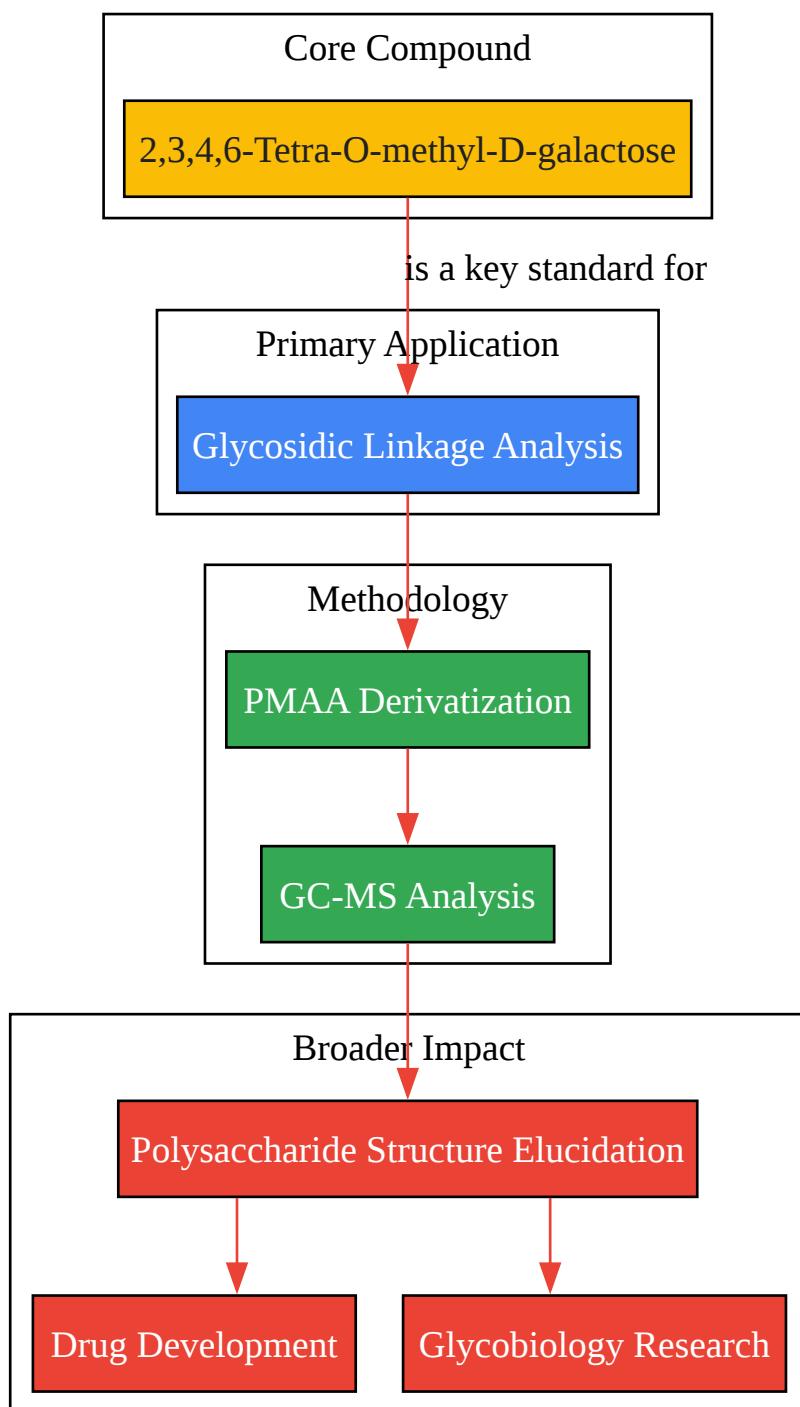
Caption: Workflow for glycosidic linkage analysis of polysaccharides.

In this process, a terminal, non-reducing galactose residue in a polysaccharide will be converted to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol. The mass spectrum of this PMAA is then compared to the spectrum of a standard derived from **2,3,4,6-Tetra-O-methyl-D-galactose** to confirm its identity.

Role in Drug Development and Research

The structural characterization of carbohydrates is crucial in drug development. Many therapeutic agents are glycoproteins, and the structure of their carbohydrate moieties can significantly impact their efficacy, stability, and immunogenicity. Glycosidic linkage analysis, which relies on standards like **2,3,4,6-Tetra-O-methyl-D-galactose**, is therefore an essential tool in the quality control and characterization of such biopharmaceuticals.

Furthermore, understanding the structure of polysaccharides from natural sources can lead to the discovery of new bioactive compounds with therapeutic potential. Methylated sugars play a role in various biological processes, although their functions are not yet fully understood.[11] They are known to be involved in molecular recognition and can influence the hydrophobicity and conformational space of carbohydrates.[12]


Signaling Pathways and Biological Roles

While the direct involvement of exogenously supplied **2,3,4,6-Tetra-O-methyl-D-galactose** in specific signaling pathways is not documented, the methylation of sugars is a known biological modification in some organisms, though not in mammals.[11] This modification can alter the chemical properties of sugars, rendering them more hydrophobic.[11] In the context of cellular processes, methylation is a key regulator of gene expression and protein function.[13] The study of methylated sugars like **2,3,4,6-Tetra-O-methyl-D-galactose** is primarily focused on

their use as analytical standards to unravel the complex structures of biologically important glycans.

Conclusion

2,3,4,6-Tetra-O-methyl-D-galactose is an indispensable tool for researchers and scientists in the field of glycobiology and drug development. Its primary application as a standard in glycosidic linkage analysis enables the detailed structural characterization of complex carbohydrates, which is fundamental to understanding their biological functions and for the development and quality control of carbohydrate-based therapeutics. While its direct biological role is not the focus of current research, its utility in elucidating the structures of bioactive glycans is of paramount importance.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **2,3,4,6-Tetra-O-methyl-D-galactose** to its application and impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,6-tetra-O-methyl-D-galactose | CAS#:4060-05-3 | Chemsric [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 2,3,4,6-TETRA-O-METHYL-D-GALACTOSE | 4060-05-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,3,5,6-tetra-O-methyl-d-galactose | C10H20O6 | CID 129671583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycosidic Linkage Analysis → Area → Sustainability [esg.sustainability-directory.com]
- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosidic Linkage Analysis → Term [esg.sustainability-directory.com]
- 11. Methylation – an uncommon modification of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylation and BloodSugar Balance | OrganiClinic [organicclinic.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3,4,6-Tetra-O-methyl-D-galactose]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15188083#cas-number-for-2-3-4-6-tetra-o-methyl-d-galactose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com